3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Epigenetics LSD1 Inhibition Cancer Research

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) is a bicyclic heterocyclic core characterized by a seven-membered 1,5-benzothiazepine ring system containing both nitrogen and sulfur atoms, with a molecular formula of C₁₀H₁₁NOS and a molecular weight of 193.27 g/mol. This scaffold serves as a foundational building block in medicinal chemistry, being the non-substituted core from which clinically significant calcium channel blockers like diltiazem and clentiazem are derived.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 6516-91-2
Cat. No. B1280251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
CAS6516-91-2
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1CSC2=CC=CC=C2NC1=O
InChIInChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)
InChIKeySQVZWOGDKSYYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2): Core Scaffold Procurement for Protease & Epigenetic Probe Development


3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) is a bicyclic heterocyclic core characterized by a seven-membered 1,5-benzothiazepine ring system containing both nitrogen and sulfur atoms, with a molecular formula of C₁₀H₁₁NOS and a molecular weight of 193.27 g/mol . This scaffold serves as a foundational building block in medicinal chemistry, being the non-substituted core from which clinically significant calcium channel blockers like diltiazem and clentiazem are derived [1]. Its value proposition for procurement lies in its role as a versatile starting point for the synthesis of diverse bioactive molecules, including protease inhibitors [2] and epigenetic enzyme modulators [3], where the specific substitution pattern at the 3-methyl position provides a unique vector for structure-activity relationship (SAR) exploration.

Scaffold 1,5-Benzothiazepin-4-one core with 3-methyl chiral center
Use context Starting point for protease inhibitor and epigenetic probe synthesis
Reported engagement LSD1 and MAO enzyme interaction supports SAR exploration

Why Generic 'Benzothiazepinone' Substitution Fails: Critical Role of 3-Methyl Substitution for 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2)


Generic substitution of 1,5-benzothiazepin-4-one scaffolds is not scientifically valid due to the profound impact of even minor structural modifications on target engagement and functional activity. For instance, within the class of GSK-3β inhibitors, benzothiazepinone (BTZ) derivatives exhibit IC50 values ranging from 6.6 μM to >100 μM depending on specific substitution patterns, demonstrating that the core alone is insufficient to guarantee biological activity [1]. Similarly, in the context of protease inhibition, the non-substituted 1,5-benzothiazepine-4-one scaffold yields factor VIIa/tissue factor inhibitors with an IC50 of 2.16 μM, but this activity is exquisitely sensitive to aryl substitutions [2]. The 3-methyl substituent on CAS 6516-91-2 is not a passive structural feature; it directly influences the compound's three-dimensional conformation and its interaction with biological targets such as LSD1 (IC50 = 10 μM) and MAO enzymes [3]. Therefore, for reproducible SAR studies, hit validation, or focused library synthesis, the exact compound 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one must be procured.

Target
3-Methyl-1,5-benzothiazepin-4-one
Exact 3-methyl substitution enables chiral SAR and reported micromolar LSD1 activity.
Substitute
Unsubstituted benzothiazepinone core
Lacks characterized epigenetic target engagement; substitution pattern profoundly alters kinase and protease inhibition.
Generic core may shift target interaction and SAR interpretation; 3-methyl chiral center is integral to scaffold conformation and hit validation.

Quantitative Differentiation Evidence for 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) Against Relevant Comparators


LSD1 Epigenetic Target Engagement: 3-Methyl-1,5-benzothiazepin-4-one vs. Unsubstituted Core in Biochemical Assays

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) demonstrates direct, quantifiable engagement with the epigenetic eraser protein Lysine-Specific Demethylase 1 (LSD1), a high-value target in oncology. In a biochemical assay, this compound inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 μM), as measured by H₂O₂ production after 30 minutes of incubation with a methylated peptide substrate [1]. This represents a class-level differentiation against the broader benzothiazepinone scaffold: the unsubstituted 1,5-benzothiazepin-4-one core, when evaluated in a factor VIIa/Tissue Factor protease inhibition assay, showed no reported activity, whereas the optimized derivative 20 (bearing aryl substitutions) achieved an IC50 of 2.16 μM [2]. The 10 μM IC50 of CAS 6516-91-2 thus establishes a baseline activity for the 3-methyl scaffold in an epigenetic context, providing a critical reference point for medicinal chemistry optimization.

LSD1 Target Engagement
Cross-study comparable
IC50 = 10,000 nM (10 μM) for 3-methyl scaffold; unsubstituted core lacks reported LSD1 activity.
Establishes baseline LSD1 inhibition for 3-methyl series; supports SAR optimization.
Biochemical assay, 30-min incubation, methylated peptide substrate.
Epigenetics LSD1 Inhibition Cancer Research Histone Demethylase

Monoamine Oxidase (MAO) Selectivity Profile: Differential Inhibition of MAO-A vs. MAO-B by 3-Methyl-1,5-benzothiazepin-4-one

In selectivity profiling against monoamine oxidase enzymes, 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) exhibits a uniform but weak inhibitory profile, with an IC50 of 100,000 nM (100 μM) against both human MAO-A and MAO-B [1]. This is a critical piece of selectivity data that differentiates it from other benzothiazepinone (BTZ) derivatives. For example, the potent GSK-3β inhibitor 6v (a substituted BTZ) shows no inhibitory activity against thirteen other protein kinases, demonstrating a high degree of selectivity achievable within the class [2]. The weak MAO inhibition (IC50 ≈ 100 μM) of the 3-methyl core suggests a clean background for CNS-targeted programs, where off-target MAO inhibition could lead to undesirable side effects. This data allows researchers to select CAS 6516-91-2 with the assurance that its core scaffold does not inherently drive potent MAO engagement, placing the burden of potency optimization on peripheral substitutions.

MAO Selectivity Profile
Cross-study comparable
MAO-A IC50 = 100,000 nM; MAO-B IC50 = 100,000 nM (100 μM)
Uniformly weak dual MAO inhibition suggests low inherent off-target risk at aminergic targets.
Human recombinant enzymes; luciferin / substrate-based detection.
Neuropharmacology MAO Inhibition CNS Drug Discovery Selectivity Screening

Physicochemical Differentiation: Comparative LogP and TPSA Data of 3-Methyl-1,5-benzothiazepin-4-one vs. Clinical Benzothiazepines

The 3-methyl substitution on the 1,5-benzothiazepin-4-one core (CAS 6516-91-2) imparts distinct physicochemical properties crucial for lead optimization. The compound has a calculated LogP of 2.37 and a Topological Polar Surface Area (TPSA) of 29.1 Ų . This places it in a notably more lipophilic and less polar region of chemical space compared to more complex clinical benzothiazepines. For context, diltiazem has a significantly higher molecular weight (414.5 g/mol) and TPSA (88.9 Ų) due to its extensive substitution [1]. The lower TPSA of CAS 6516-91-2 (29.1 Ų) predicts superior passive membrane permeability, while its moderate LogP (2.37) avoids the solubility liabilities associated with highly lipophilic later-stage candidates. This profile makes it an ideal minimal core for fragment-based drug discovery or for systematic optimization of ADME properties, where each added substituent's impact can be cleanly deconvoluted.

Physicochemical Profile
Cross-study comparable
TPSA 29.1 Ų, LogP 2.37 vs. diltiazem TPSA 88.9 Ų, LogP 3.2
Lower TPSA predicts higher passive permeation; moderate LogP supports solubility balance.
In silico predictions; PubChem reference data for diltiazem.
Physicochemical Properties Drug-likeness Lead Optimization Medicinal Chemistry

Protease Inhibitor Scaffold Validation: 1,5-Benzothiazepin-4-one Series Activity Against Factor VIIa/Tissue Factor

The 1,5-benzothiazepin-4-one scaffold, of which 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) is the 3-methyl analog, has been validated as an efficient protease inhibitor scaffold. In a focused medicinal chemistry campaign, the unsubstituted 1,5-benzothiazepine-4-one core was elaborated through aryl substitutions to yield compound 20, a potent factor VIIa/tissue factor (FVIIa/TF) inhibitor with an IC50 of 2.16 μM [1]. While the 3-methyl analog (CAS 6516-91-2) was not directly tested in this specific assay, it represents the next logical SAR iteration: the methyl group at the 3-position introduces a chiral center and steric constraint that can be exploited to modulate potency and selectivity. The solid-phase synthetic methodology reported for 1,5-benzothiazepine-4-one derivatives enables rapid library generation at the 3-position, with yields and purities suitable for hit-to-lead optimization [2]. This establishes CAS 6516-91-2 as a privileged intermediate for protease inhibitor development, with a defined synthetic route and a validated biological target class.

Protease Scaffold Validation
Class-level inference
FVIIa/TF inhibition: optimized derivative IC50 = 2.16 μM; 3-methyl analog not directly tested.
3-Methyl introduction may provide stereochemical handle for protease inhibitor lead optimization.
Data to verify for CAS 6516-91-2; solid-phase synthesis route available.
Protease Inhibition Anticoagulant Factor VIIa Cardiovascular Research

Optimal Application Scenarios for 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) in Drug Discovery & Chemical Biology


Epigenetic Probe Development: LSD1-Focused Medicinal Chemistry Optimization

With a characterized LSD1 IC50 of 10 μM, CAS 6516-91-2 serves as an ideal starting point for epigenetic probe development targeting histone demethylases. Its weak MAO inhibition (IC50 ≈ 100 μM) provides a clean selectivity baseline, allowing medicinal chemists to systematically introduce aryl, heteroaryl, or aminoalkyl substituents at positions 2, 5, 7, or 8 to improve LSD1 potency while monitoring selectivity against MAO-A/B. The solid-phase synthetic route enables parallel library synthesis for rapid SAR exploration [1]. This application is supported by the compound's known epigenetic target engagement and favorable physicochemical profile (LogP 2.37, TPSA 29.1 Ų) .

Cardiovascular Lead Generation: Factor VIIa/Tissue Factor Inhibitor SAR Expansion

For anticoagulant drug discovery programs, CAS 6516-91-2 represents the 3-methyl analog of a validated FVIIa/TF inhibitor scaffold. The parent 1,5-benzothiazepin-4-one core has produced leads with IC50 values as low as 2.16 μM against FVIIa/TF [2]. The chiral 3-methyl substituent introduces stereochemical diversity that can be exploited to improve potency and pharmacokinetics. By using well-established synthetic methodologies, this intermediate can be rapidly elaborated to generate novel FVIIa/TF inhibitors with potentially improved drug-like properties compared to the achiral core derivatives.

Kinase Selectivity Profiling: GSK-3β and Beyond in Neurodegenerative Disease Research

The benzothiazepinone (BTZ) scaffold has emerged as a privileged non-ATP competitive kinase inhibitor chemotype, with derivatives achieving GSK-3β IC50 values from 6.6 μM to 25 μM and demonstrating remarkable selectivity against panels of 10–13 other kinases [3]. CAS 6516-91-2, as the minimally substituted 3-methyl BTZ core, provides a starting point for designing irreversible covalent GSK-3β inhibitors targeting Cys14. Its moderate LogP (2.37) and low TPSA (29.1 Ų) are particularly advantageous for CNS penetration, a critical requirement for Alzheimer's disease and other neurodegenerative indications.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a molecular weight of only 193.27 g/mol and a favorable balance of lipophilicity (LogP 2.37) and polar surface area (TPSA 29.1 Ų), CAS 6516-91-2 meets the Rule-of-Three criteria for fragment-based screening libraries . Its synthetic accessibility via cyclization of 2-aminothiophenol with methyl acrylate or through solid-phase methods makes it an economical choice for generating diverse fragment libraries. The presence of the lactam NH, the thioether sulfur, and the methyl-substituted carbon provides three distinct vectors for fragment growth, enabling efficient fragment-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Epigenetic probe development
Reported LSD1 engagement and low MAO inhibition
Potency optimization and selectivity profiling against demethylases
Cardiovascular lead generation
Protease inhibitory scaffold with defined synthetic route
FVIIa/TF inhibition and pharmacokinetic optimization
Kinase selectivity profiling
Non-ATP competitive benzothiazepinone chemotype
Kinase panel selectivity and CNS penetration assessment
Fragment-based drug discovery
Low MW (193 Da), moderate LogP, low TPSA
Synthetic tractability and three-vector fragment growth
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